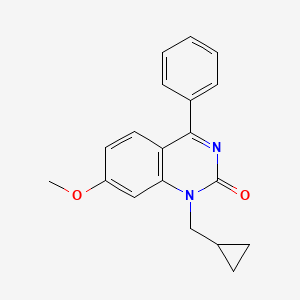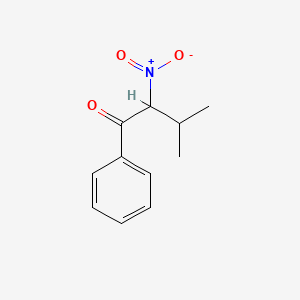
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one is a quinazolinone derivative known for its unique structural properties and potential applications in various scientific fields. The compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of cyclopropylmethyl, methoxy, and phenyl groups further enhances its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the quinazolinone core with cyclopropylmethyl halides under basic conditions.
Phenyl Substitution: The phenyl group can be introduced via Suzuki coupling reactions using phenylboronic acid and palladium catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the structural complexity of the compound.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of drug discovery.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers and coatings, with specific functional attributes.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:
1-(Cyclopropylmethyl)-4-phenylquinazolin-2(1H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-4-phenylquinazolin-2(1H)-one: Lacks the cyclopropylmethyl group, potentially altering its chemical properties and applications.
4-Phenylquinazolin-2(1H)-one: A simpler structure without the cyclopropylmethyl and methoxy groups, which may limit its versatility in chemical reactions and biological interactions.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59253-45-1 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-7-methoxy-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C19H18N2O2/c1-23-15-9-10-16-17(11-15)21(12-13-7-8-13)19(22)20-18(16)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3 |
InChI Key |
NLBRNZRVBHNWOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC(=O)N2CC3CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)



![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)



![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)

![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)

![2-[(2-Chloro-9H-thioxanthen-9-ylidene)methyl]-4-methylmorpholine](/img/structure/B14608039.png)
